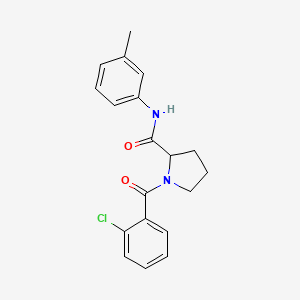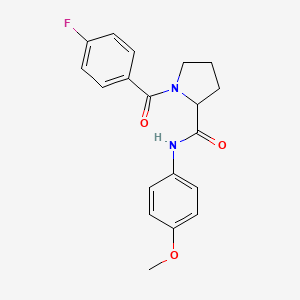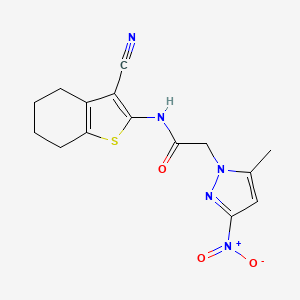![molecular formula C16H14BrClN2O2 B6103883 5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6103883.png)
5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known as BPC 157, and it has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of BPC 157 is not fully understood. However, it has been suggested that it may modulate the activity of growth factors and cytokines, which are involved in the regulation of inflammation and tissue repair. BPC 157 may also promote angiogenesis, which is the formation of new blood vessels, and stimulate the production of extracellular matrix proteins, which are essential for tissue regeneration.
Biochemical and Physiological Effects:
BPC 157 has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, protect against oxidative stress, and promote cell proliferation and migration. BPC 157 has also been shown to increase the expression of genes involved in tissue repair and regeneration.
実験室実験の利点と制限
BPC 157 has several advantages for lab experiments. It is stable and easy to handle, and it can be administered orally or subcutaneously. Additionally, it has a low toxicity profile and does not have any known side effects. However, there are some limitations to using BPC 157 in lab experiments. It is expensive, and its effects may vary depending on the route of administration and dosage used.
将来の方向性
There are several future directions for the study of BPC 157. One area of research is the development of novel formulations and delivery methods for BPC 157, which may improve its efficacy and reduce its cost. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for various therapeutic applications. Further research is also needed to elucidate the exact mechanism of action of BPC 157 and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, BPC 157 is a promising compound with potential therapeutic applications. It has been shown to have a range of biochemical and physiological effects, including reducing inflammation, promoting tissue repair and regeneration, and protecting against oxidative stress. While there are some limitations to using BPC 157 in lab experiments, its advantages make it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of BPC 157 and its potential therapeutic applications.
合成法
The synthesis of BPC 157 involves the condensation of 3-(propionylamino)benzoic acid with 5-bromo-2-chlorobenzoyl chloride. The resulting product is then treated with ammonia, which leads to the formation of BPC 157. The purity of the compound is determined using high-performance liquid chromatography (HPLC).
科学的研究の応用
BPC 157 has been extensively studied for its potential therapeutic applications. It has been shown to have a protective effect on various organs, including the liver, stomach, and intestines. BPC 157 has also been found to promote wound healing and tissue regeneration. Additionally, it has been studied for its potential use in the treatment of inflammatory bowel disease, traumatic brain injury, and spinal cord injury.
特性
IUPAC Name |
5-bromo-2-chloro-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2/c1-2-15(21)19-11-4-3-5-12(9-11)20-16(22)13-8-10(17)6-7-14(13)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFZOZLQFZVZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6103801.png)
![ethyl (4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6103809.png)

![N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6103826.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B6103832.png)
![2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B6103835.png)

![ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B6103844.png)
![(4-chloro-2-methylphenyl){1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103848.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![(3-chlorobenzyl){[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6103863.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B6103870.png)